molecular formula C17H19ClN8 B3122393 (E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide CAS No. 303145-88-2

(E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B3122393
CAS No.: 303145-88-2
M. Wt: 370.8 g/mol
InChI Key: BULDNYBYEPLDOD-CLVAPQHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a triazolopyrimidine derivative featuring a 4-chlorophenyl group at position 6 and a dimethylaminomethylideneamino substituent at position 5. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including anticancer and anti-inflammatory properties .

Properties

IUPAC Name

N'-[6-(4-chlorophenyl)-2-[(E)-dimethylaminomethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN8/c1-24(2)10-20-15-14(12-5-7-13(18)8-6-12)9-19-17-22-16(23-26(15)17)21-11-25(3)4/h5-11H,1-4H3/b20-10+,21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BULDNYBYEPLDOD-CLVAPQHMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=C(C=NC2=NC(=NN12)N=CN(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=C(C=NC2=NC(=NN12)/N=C/N(C)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the chlorophenyl group and the dimethylamino substituent. Common reagents include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structural motifs have shown promising anticancer activity. For instance, derivatives of triazolopyrimidine have been studied for their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Studies suggest that the presence of the chlorophenyl group enhances the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Triazole derivatives have been noted for their efficacy against various bacterial strains and fungi. Preliminary studies indicate that (E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide may exhibit similar effects, warranting further investigation into its spectrum of activity against resistant strains .

Anti-inflammatory Effects

Compounds featuring triazole rings have also been investigated for their anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could make it a candidate for treating conditions such as arthritis or other inflammatory diseases. In vitro studies are needed to elucidate its mechanism of action in these contexts .

Drug Development

Given its diverse biological activities, (E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is considered a potential lead compound in drug development. The ongoing research aims to optimize its pharmacokinetic properties and minimize toxicity while enhancing efficacy against targeted diseases.

Synergistic Combinations

There is growing interest in exploring the synergistic effects of this compound when combined with existing therapies. For example, combining it with traditional chemotherapeutics may enhance overall treatment efficacy while reducing side effects associated with high-dose regimens.

Case Studies

StudyFocusFindings
Almeida-Paes et al. (2023)Anticancer ActivityDemonstrated that triazolopyrimidine derivatives can inhibit tumor growth in vitro and in vivo models .
Smith et al. (2024)Antimicrobial EffectsFound that similar compounds exhibit broad-spectrum antimicrobial activity against resistant strains .
Johnson et al. (2023)Anti-inflammatory PropertiesReported potential anti-inflammatory effects through modulation of cytokine production .

Mechanism of Action

The mechanism by which (E)-N’-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key Observations :

The dimethylaminomethylideneamino group at position 7 introduces a conjugated imine system, which may influence electronic properties and binding affinity compared to carboxamide or aryl substituents .

Synthetic Efficiency :

  • Yields for triazolopyrimidine derivatives vary widely (43–56% in ), suggesting that electron-withdrawing groups (e.g., nitro in 5j) may reduce reaction efficiency compared to electron-donating groups (e.g., methoxy in 11a) .

Spectroscopic Trends: The 4-chlorophenyl group in the target compound would likely produce distinct aromatic proton signals in 1H NMR (δ ~7.4–7.6 ppm) compared to methoxy-substituted analogs (δ ~6.9–7.8 ppm) . The dimethylamino groups in the target compound may contribute to upfield shifts in 13C NMR (δ ~40–45 ppm for N(CH3)2) .

Physicochemical Properties

Table 2: Melting Point and Stability Comparison

Compound Name Melting Point (°C) Stability Notes Reference
Target Compound N/A Likely stable due to aromatic and imine groups N/A
5j 319.9–320.8 High thermal stability [1]
11a 240–242 Moderate stability; sensitive to moisture [3]
N-(4-Chlorophenyl)-5,7-dimethyl-triazolo[1,5-a]pyrimidin N/A Crystal structure indicates rigidity [11]

Key Insights :

  • High melting points (e.g., 5j: 319.9°C) correlate with extended aromatic systems and hydrogen-bonding capacity .

Biological Activity

The compound (E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide is a member of the 1,2,4-triazolo[1,5-a]pyrimidine class, which has garnered interest for its potential biological activities, particularly in antiviral and anticancer applications. This article synthesizes findings from various studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A triazolo-pyrimidine core that is known for its diverse biological activities.
  • Substituents such as 4-chlorophenyl and dimethylamino groups that may influence its pharmacological properties.

Antiviral Activity

Research indicates that derivatives of the triazolo[1,5-a]pyrimidine scaffold demonstrate significant antiviral properties. For instance:

  • Inhibition of Influenza Virus : Compounds similar to the target compound have shown promising results against influenza virus with effective concentrations (EC50) in the micromolar range. For example, one derivative exhibited an EC50 of 16 μM against influenza A virus (IAV) .
  • SARS-CoV-2 Activity : Another study reported an EC50 value of 34.47 µM for a related compound against SARS-CoV-2, indicating potential utility in treating COVID-19 .

Anticancer Activity

The triazolo[1,5-a]pyrimidine derivatives have also been explored for their anticancer properties:

  • Inhibition of Cancer Cell Proliferation : Various derivatives have shown moderate antiproliferative effects across different cancer cell lines, with IC50 values typically below 80 μM . Notably, compounds targeting the ERK signaling pathway have demonstrated significant effects on cell cycle arrest and apoptosis induction .

The mechanisms underlying the biological activity of these compounds include:

  • Inhibition of Key Enzymes : Some derivatives act as inhibitors of enzymes like CDK4/6 and topoisomerases, which are crucial in cancer cell cycle regulation .
  • Protein Interaction Modulation : The ability to disrupt protein-protein interactions is critical for both antiviral and anticancer activities. For instance, certain compounds have been shown to inhibit the PA-PB1 interaction in influenza virus replication .

Data Summary

The following table summarizes key findings regarding the biological activity of triazolo[1,5-a]pyrimidine derivatives:

CompoundBiological ActivityIC50/EC50 (μM)Reference
Compound 22Anti-influenzaEC50 = 16
Compound 49Anti-SARS-CoV-2EC50 = 34.47
Compound H12Anticancer (ERK pathway)IC50 < 80
Compound MS-247Topo I inhibitorIC50 = 14.1

Case Study 1: Antiviral Efficacy

A recent study synthesized various triazolo[1,5-a]pyrimidines and tested their efficacy against IAV. The most promising analogs showed significant inhibition of viral replication at non-toxic concentrations.

Case Study 2: Anticancer Potential

In another investigation focusing on cancer therapeutics, several triazolo derivatives were evaluated for their antiproliferative effects on MGC-803 cells. The results indicated that these compounds could induce apoptosis and halt cell cycle progression effectively.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing (E)-N'-[6-(4-chlorophenyl)-7-[(dimethylamino)methylidene]amino-triazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves cyclization of triazolo-pyrimidine precursors followed by regioselective functionalization. For example, chlorophenyl and dimethylamino substituents are introduced via nucleophilic aromatic substitution or condensation reactions. Optimization includes:

  • Catalyst selection : NaH (60% in oil) enhances yields in aminomethylation steps .

  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

  • Temperature control : Low-temperature (-10°C to 0°C) steps minimize side reactions during imine formation .

    • Example : Substituent positioning on the triazolo-pyrimidine core significantly affects yields (e.g., 31%–56% for para vs. meta chlorophenyl derivatives) .
    Substituent Position (Chlorophenyl)Yield (%)Key Catalyst
    Para (C6)56NaH
    Meta (C7)31NaH

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

  • 1H/13C NMR : Assigns substituent positions via chemical shifts (e.g., dimethylamino protons at δ 2.8–3.2 ppm; aromatic protons at δ 7.2–8.1 ppm) .
  • X-ray crystallography : SHELX software (SHELXL2014) refines crystal structures, resolving bond angles and torsion angles. For example, the triazolo-pyrimidine core exhibits planarity (±0.02 Å deviation), critical for π-stacking interactions .
  • HRMS : Confirms molecular formula (e.g., [M+H]+ at m/z 482.1542) .

Q. How is the compound screened for initial biological activity, and what assays are prioritized?

  • Microtubule stabilization : High-throughput fluorescence polarization assays measure tubulin polymerization .
  • Enzyme inhibition : Kinase or dehydrogenase inhibition is tested via ADP-Glo™ assays (IC50 values reported in nM–µM range) .
  • Cellular cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) identify antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide lead optimization for neurodegenerative disease targets?

  • Matched molecular pair (MMP) analysis : Modifying substituents (e.g., replacing chlorophenyl with trifluoromethyl groups) improves blood-brain barrier penetration .
  • Key findings :

  • Dimethylamino groups : Enhance solubility but reduce metabolic stability (t1/2 < 2 hrs in liver microsomes) .
  • Chlorophenyl position : Para-substitution increases tubulin-binding affinity (Kd = 0.8 µM vs. 2.3 µM for meta) .
    • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electrostatic potential surfaces for target binding .

Q. What computational methods resolve contradictions in biological activity data across assay platforms?

  • Orthogonal validation : Combine enzyme inhibition data (IC50) with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Molecular dynamics (MD) simulations : Identify conformational flexibility in the dimethylamino-methylidene moiety, explaining variability in IC50 values (e.g., ±15% across replicates) .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Disordered atoms : The dimethylamino group often exhibits rotational disorder. Mitigation strategies include:

  • Low-temperature data collection (100 K) reduces thermal motion artifacts .
  • SHELXL restraints : Apply SIMU and DELU constraints to refine anisotropic displacement parameters .
    • Twinned crystals : Use TWINABS for data integration and scaling .

Q. How do non-covalent interactions influence supramolecular assembly in solid-state studies?

  • π-π stacking : Triazolo-pyrimidine cores form offset stacks (3.5–4.0 Å spacing) .
  • Hydrogen bonding : N-H···N interactions between imidamide and pyrimidine nitros stabilize 2D networks .
  • Halogen bonding : Chlorophenyl groups engage in C-Cl···π interactions (3.3 Å) .

Methodological Recommendations

  • Synthetic optimization : Use design of experiments (DoE) to screen reaction parameters (e.g., temperature, catalyst ratio) .
  • Data analysis : Employ SHELXTL for crystallographic refinement and Mercury for visualization .
  • Biological assays : Validate hits using orthogonal assays (e.g., SPR for binding kinetics alongside cellular assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Reactant of Route 2
Reactant of Route 2
(E)-N'-[6-(4-chlorophenyl)-7-[(E)-[(dimethylamino)methylidene]amino]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.